molecular formula C8H15N3 B12859918 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine

5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12859918
M. Wt: 153.22 g/mol
InChI Key: KYZWYUQUBBZLPO-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The tert-butyl group attached to the pyrazole ring provides steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation. This can be achieved by reacting the pyrazole with tert-butyl bromide in the presence of a base such as potassium carbonate.

    Amination: The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with an amine source, such as methylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amine group can form hydrogen bonds with target molecules, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl tert-butyl ether: An organic compound used as a fuel additive.

    tert-Butylhydroquinone: A synthetic antioxidant used in food preservation.

    Butylated hydroxytoluene: An antioxidant used in food and cosmetics.

Uniqueness

5-(tert-Butyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific structure, which combines the properties of pyrazoles with the steric effects of the tert-butyl group. This combination provides unique reactivity and stability, making it valuable in various applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5-tert-butyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-8(2,3)6-5-7(9)10-11(6)4/h5H,1-4H3,(H2,9,10)

InChI Key

KYZWYUQUBBZLPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1C)N

Origin of Product

United States

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